molecular formula C17H7ClN4O3S2 B254176 4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione

Cat. No.: B254176
M. Wt: 414.8 g/mol
InChI Key: MCSIIGGVUUVOCP-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[64002,6]dodeca-2(6),8,11-triene-3,5,10-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and thiophenyl groups. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione stands out due to its specific combination of chlorophenyl and thiophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H7ClN4O3S2

Molecular Weight

414.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione

InChI

InChI=1S/C17H7ClN4O3S2/c18-8-4-1-2-5-9(8)21-15(24)12-13(16(21)25)27-17-19-14(23)11(20-22(12)17)10-6-3-7-26-10/h1-7H

InChI Key

MCSIIGGVUUVOCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl

Origin of Product

United States

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